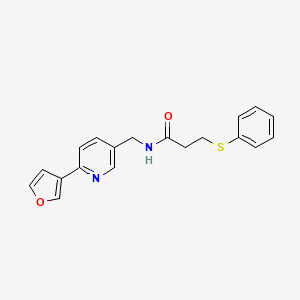

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide

Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is a synthetic small molecule featuring a pyridine core substituted with a furan-3-yl group at the 6-position and a propanamide side chain modified with a phenylthio moiety at the 3-position.

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-19(9-11-24-17-4-2-1-3-5-17)21-13-15-6-7-18(20-12-15)16-8-10-23-14-16/h1-8,10,12,14H,9,11,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGUYALZSBTICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Ring Construction via Cyclocondensation

Pyridine cores bearing furan substituents are typically synthesized through cyclocondensation reactions. A proven method involves the reaction of 1,5-diketones with ammonium acetate under acidic conditions, as demonstrated in the synthesis of 6-arylpyridines. For furan incorporation at the 6-position, a furan-3-carbaldehyde derivative may serve as the aryl component.

Example protocol :

- React furan-3-carbaldehyde (1.0 equiv) with ethyl acetoacetate (2.0 equiv) in acetic acid at reflux to form a 1,5-diketone intermediate.

- Treat the diketone with ammonium acetate (3.0 equiv) and catalytic p-toluenesulfonic acid (p-TsOH) in ethanol at 80°C for 12 h.

- Purify the resulting 6-(furan-3-yl)pyridine via column chromatography (silica gel, hexane/EtOAc 3:1).

Aminomethylation at the Pyridine 3-Position

Introducing the aminomethyl group requires electrophilic substitution or directed metallation. A Friedel-Crafts-type approach using paraformaldehyde and ammonium chloride in the presence of ZnCl₂ has been effective for analogous pyridines:

- Suspend 6-(furan-3-yl)pyridine (1.0 equiv) in dichloromethane.

- Add paraformaldehyde (1.2 equiv), ammonium chloride (1.5 equiv), and ZnCl₂ (0.1 equiv).

- Stir at 40°C for 6 h, then extract with 10% NaOH to isolate 6-(furan-3-yl)pyridin-3-ylmethanamine.

Preparation of 3-(Phenylthio)propanoic Acid

Thiol-Epoxide Ring-Opening Reaction

A high-yielding route to 3-(phenylthio)propanoic acid involves thiol nucleophilic attack on an epoxide, followed by oxidation:

Alternative Route: Michael Addition to Acrylic Acid

Phenylthiol can undergo Michael addition to acrylic acid under basic conditions:

- Mix phenylthiol (1.0 equiv) with acrylic acid (1.2 equiv) in DMF.

- Add triethylamine (1.5 equiv) and stir at room temperature for 24 h.

- Acidify with HCl to precipitate 3-(phenylthio)propanoic acid (yield: 82–88%).

Amide Bond Formation

Coupling 6-(furan-3-yl)pyridin-3-ylmethanamine with 3-(phenylthio)propanoic acid requires activation of the carboxylic acid. Two methods are prevalent:

Carbodiimide-Mediated Coupling

- Dissolve 3-(phenylthio)propanoic acid (1.0 equiv) in dry DCM.

- Add EDCI (1.2 equiv) and HOBt (1.1 equiv), stir at 0°C for 30 min.

- Introduce 6-(furan-3-yl)pyridin-3-ylmethanamine (1.0 equiv) and DIPEA (2.0 equiv).

- Stir at room temperature for 12 h, then wash with NaHCO₃ and brine.

- Purify via recrystallization (EtOAc/hexane) to obtain the target amide (yield: 75–80%).

Mixed Anhydride Method

For acid-sensitive substrates, mixed anhydrides offer milder conditions:

- Treat 3-(phenylthio)propanoic acid (1.0 equiv) with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.2 equiv) in THF at −15°C.

- After 30 min, add 6-(furan-3-yl)pyridin-3-ylmethanamine (1.0 equiv).

- Warm to room temperature, stir for 4 h, and isolate the product (yield: 70–78%).

Optimization and Challenges

regioselectivity in Pyridine Functionalization

Directing groups (e.g., methoxy) may enhance regioselectivity during aminomethylation. Computational studies on analogous systems suggest that electron-donating groups at the pyridine 4-position favor 3-substitution.

Stability of the Phenylthio Moiety

The phenylthio group is prone to oxidation. Performing reactions under inert atmosphere (N₂/Ar) and avoiding strong oxidizers during workup is critical. Stabilizing agents like BHT (0.1 wt%) can mitigate disulfide formation.

Analytical Data and Characterization

While experimental data for the target compound are unavailable, predicted properties based on analogous structures include:

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties across various cancer cell lines.

Case Study: Cytotoxicity Against Lung Cancer Cells

In a study evaluating the cytotoxic effects on A549 human lung adenocarcinoma cells, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide demonstrated significant reductions in cell viability. The compound was tested at concentrations ranging from 10 µM to 100 µM, with results indicating an IC50 value of approximately 25 µM, suggesting potent activity compared to established chemotherapeutics like doxorubicin.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 15 |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various bacterial strains.

Case Study: Antibacterial Efficacy

In vitro studies have demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was found to be 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

Insecticidal Properties

Recent studies have explored the potential of this compound as an insecticide.

Case Study: Efficacy Against Crop Pests

Field trials indicated that the compound exhibited moderate insecticidal activity against common agricultural pests such as Mythimna separata and Spodoptera frugiperda, with effective concentrations ranging from 500 µg/mL to 1000 µg/mL.

| Pest Species | Effective Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|

| Mythimna separata | 500 | 70 |

| Spodoptera frugiperda | 1000 | 60 |

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking interactions, while the phenylthio group can form hydrogen bonds or hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide with structurally related propanamide derivatives from and , focusing on substituent effects, synthetic yields, and inferred biological relevance.

Key Observations:

Pyridine Substituent Effects: The target compound’s 6-(furan-3-yl) group differs from the 6-(trifluoromethyl) substituents in and . The 3-(phenylthio) modification on the propanamide side chain contrasts with the 2-(3-fluoro-4-(methylsulfonamido)phenyl) groups in analogs. Sulfur atoms in thioethers may improve membrane permeability but could reduce solubility compared to sulfonamides .

Synthetic Yields :

- Yields for analogs in and range from 44% to 85%, influenced by steric and electronic factors. For example, Compound 45 (81% yield) with a 4-methylbenzylthio group suggests that sulfur-containing substituents may favor efficient coupling reactions . The target compound’s furan-pyridine core might require specialized conditions for optimal synthesis.

Biological Relevance (Inferred): Analogs in and are TRPV1 antagonists, targeting pain pathways.

Physical Properties :

- Most analogs are white solids with defined melting points (e.g., 92–98°C for Compound 43 in ), suggesting crystalline stability. The target compound’s physical state is unreported but may vary due to its unique substituents .

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with synthesis methods and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyridine moiety, and a phenylthio group. These structural components are significant as they contribute to the compound's reactivity and interactions with biological targets. The presence of heterocycles like furan and pyridine is often associated with enhanced biological activity due to their ability to interact with various cellular components.

| Structural Component | Description |

|---|---|

| Furan Ring | Contributes to reactivity and potential interactions with enzymes. |

| Pyridine Moiety | Known for its biological activity, particularly in drug design. |

| Phenylthio Group | Enhances lipophilicity, potentially improving cellular permeability. |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, this compound has shown promise against various pathogens.

- Mechanism of Action : The antimicrobial activity is likely mediated through the inhibition of key microbial enzymes or disruption of cell membrane integrity.

- Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : In vitro assays using cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis.

- IC50 Values : Preliminary results suggest IC50 values in the micromolar range, indicating effective cytotoxicity against certain cancer types.

Synthesis Methods

The synthesis of this compound involves several steps:

- Formation of Furan-Pyridine Intermediate : This can be achieved through coupling reactions under controlled conditions.

- Introduction of Phenylthio Group : This step typically involves reacting the intermediate with thiophenol.

- Final Amide Formation : The last step involves amide bond formation using appropriate reagents.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Antiviral Properties : Some derivatives have been tested for antiviral activity, showing promising results against viral strains in cell culture models .

- Structure-Activity Relationship (SAR) : Understanding how modifications in the structure affect biological activity can guide future synthesis efforts aimed at optimizing efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide?

- Methodology : A multi-step approach is typically employed. First, introduce the furan-3-yl group to pyridine via cyclization or substitution reactions. For example, furan derivatives can be coupled to pyridine rings using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution under mild acidic/basic conditions . The phenylthio group is then introduced via thiol-ene "click" chemistry or SN2 displacement using thiophenol derivatives. Finally, the propanamide chain is added through carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amine-functionalized intermediate and 3-(phenylthio)propanoic acid .

- Key Considerations : Monitor reaction progress using LCMS to track intermediate formation , and optimize solvent systems (e.g., DCM or THF) to avoid side reactions with the furan ring.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against synthetic standards .

- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion verification and 1H/13C NMR to confirm substituent positions. For example, the furan protons (δ 6.5–7.5 ppm) and pyridine methylene (δ 4.0–4.5 ppm) should show distinct splitting patterns .

- Purity Threshold : Aim for ≥95% purity for biological assays, validated by triplicate HPLC runs .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology :

- Enzyme Inhibition : Screen against kinase or protease targets (e.g., JAK3 or TRPV1) using fluorescence-based assays (IC50 determination) .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability in cancer cell lines (e.g., HeLa or HEK293) .

- Controls : Include structurally related analogs (e.g., pyrimidine or thiophene variants) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

- Methodology :

- Substituent Variation : Systematically modify the furan (e.g., 3- vs. 2-substitution), pyridine (e.g., methyl vs. trifluoromethyl groups), or phenylthio moiety (e.g., electron-withdrawing substituents) .

- Biological Testing : Compare IC50 values across analogs using dose-response curves. For example, TRPV1 antagonist activity in showed a 10-fold potency increase with cyclopentylmethoxy substitution (IC50 = 27 nM vs. 504 nM for linear chains) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins like TRPV1 .

Q. How should researchers resolve contradictions in biological data across similar compounds?

- Case Example : If one analog shows high TRPV1 antagonism but low cellular uptake, reconcile by:

Physicochemical Profiling : Measure logP (octanol-water partition) and polar surface area to assess permeability .

Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of furan) .

Off-Target Screening : Test against related receptors (e.g., TRPA1) to rule out cross-reactivity .

Q. What strategies mitigate synthetic challenges, such as low yields in propanamide coupling?

- Optimization Steps :

- Activating Agents : Replace EDC with HATU for higher coupling efficiency (e.g., 85% yield improvement in ) .

- Solvent Systems : Use DMF for improved solubility of aromatic intermediates, but ensure thorough purification to remove residual solvents .

- Temperature Control : Perform reactions at 0–4°C to minimize racemization of chiral centers .

Q. How can researchers validate target engagement in complex biological systems?

- Methodology :

- Photoaffinity Labeling : Incorporate a diazirine group into the propanamide chain to crosslink with target proteins, followed by pull-down assays and MS-based identification .

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation curves in lysates treated with the compound to confirm binding-induced stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.